molecular formula C7H10N2O B141616 3,4-Diaminoanisole CAS No. 102-51-2

3,4-Diaminoanisole

Cat. No.: B141616
CAS No.: 102-51-2
M. Wt: 138.17 g/mol
InChI Key: AGAHETWGCFCMDK-UHFFFAOYSA-N
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Description

3,4-Diaminoanisole, also known as 4-methoxy-1,2-benzenediamine, is an organic compound with the molecular formula C7H10N2O. It is a derivative of aniline and is characterized by the presence of two amino groups and one methoxy group attached to a benzene ring. This compound is primarily used in the synthesis of dyes and pigments, and it has applications in various fields including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminoanisole can be synthesized through several methods. One common method involves the reduction of 3,4-dinitroanisole. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete reduction of the nitro groups to amino groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reduction reactors. The process begins with the nitration of anisole to form 3,4-dinitroanisole, followed by catalytic hydrogenation to yield this compound. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminoanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Diaminoanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diaminoanisole involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in amino group transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific dyes and pigments that require precise functional group placement .

Properties

IUPAC Name

4-methoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAHETWGCFCMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144514
Record name 1,2-Benzenediamine, 4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-51-2
Record name 4-Methoxy-1,2-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Phenylenediamine, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-methoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% Palladium on activated carbon (1.0 g, 9.4 mmol, 0.15 eq) is added at room temperature to a stirred solution of 4-methoxy-2-nitro-phenylamine (10.0 g, 59.5 mmol, 1.0 eq) in methanol (70 mL). The mixture is hydrogenated for 72 hours, then filtered through decalite. Solvent is removed to afford 4-methoxy-benzene-1,2-diamine as a dark brown oil (8.0 g, 97% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-2-nitroaniline (10 g, 59.4 mmol) in EtOH (200 mL) and water (80 mL) was added iron (12 g, 210 mmol) and ammonium chloride (9.63 g, 180 mmol). The mixture was then heated to reflux and stirred overnight. The mixture was filtered and the filtrate was evaporated to remove the EtOH and the residue was purified by flash chromatography on silica gel column (elution with DCM/MeOH=80:1) to give 4-methoxybenzene-1,2-diamine (intermediate 35) (5.65 g, 69%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.63 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-diaminoanisole enable the fluorimetric determination of biacetyl in wine?

A1: this compound reacts with biacetyl, a natural byproduct of fermentation found in beverages like wine, to form a fluorescent compound. [] This reaction allows for the detection and quantification of biacetyl in wine samples using fluorescence spectroscopy.

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